molecular formula C22H24N2O3 B5885687 N-(2,6-diisopropylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

N-(2,6-diisopropylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Cat. No.: B5885687
M. Wt: 364.4 g/mol
InChI Key: MFLBZPZZCMFGGI-UHFFFAOYSA-N
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Description

N-(2,6-diisopropylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an isoindoline-1,3-dione moiety and a 2,6-diisopropylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-diisopropylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide typically involves the following steps:

    Formation of the Isoindoline-1,3-dione Moiety: This can be achieved through the cyclization of phthalic anhydride with ammonia or primary amines.

    Attachment of the 2,6-diisopropylphenyl Group: This step involves the reaction of the isoindoline-1,3-dione with 2,6-diisopropylaniline under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the Acetamide Linkage: The final step involves the acylation of the amine group with an acetic acid derivative, such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-diisopropylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the isoindoline-1,3-dione moiety to other functional groups.

    Substitution: The phenyl and acetamide groups can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Exploration as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-diisopropylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The isoindoline-1,3-dione moiety could play a key role in binding to these targets, while the 2,6-diisopropylphenyl group might influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    N-phenylacetamide: A simpler analog with a phenyl group instead of the 2,6-diisopropylphenyl group.

    N-(2,6-diisopropylphenyl)acetamide: Lacks the isoindoline-1,3-dione moiety.

    N-(2,6-diisopropylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

N-(2,6-diisopropylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is unique due to the combination of the isoindoline-1,3-dione moiety and the 2,6-diisopropylphenyl group. This unique structure may confer specific properties, such as enhanced binding affinity to certain biological targets or improved stability under various conditions.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[2,6-di(propan-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-13(2)15-10-7-11-16(14(3)4)20(15)23-19(25)12-24-21(26)17-8-5-6-9-18(17)22(24)27/h5-11,13-14H,12H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLBZPZZCMFGGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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